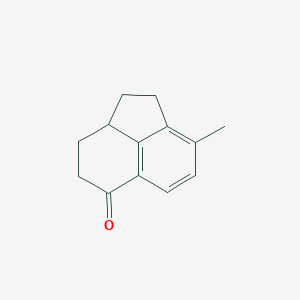
8-Methyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-one is an organic compound that belongs to the class of acenaphthylene derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
8-Methyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 8-Methyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Acenaphthene: A related compound with similar structural features but different functional groups.
Naphthalene: Another polycyclic aromatic hydrocarbon with a simpler structure.
Fluorene: A compound with a similar fused ring system but different substituents.
Uniqueness
8-Methyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-one is unique due to its specific substitution pattern and the presence of the tetrahydroacenaphthylene core
特性
CAS番号 |
62677-98-9 |
|---|---|
分子式 |
C13H14O |
分子量 |
186.25 g/mol |
IUPAC名 |
8-methyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-5-one |
InChI |
InChI=1S/C13H14O/c1-8-2-5-11-12(14)7-4-9-3-6-10(8)13(9)11/h2,5,9H,3-4,6-7H2,1H3 |
InChIキー |
WFNLGYWMSJMVBD-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCC3C2=C(C=C1)C(=O)CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


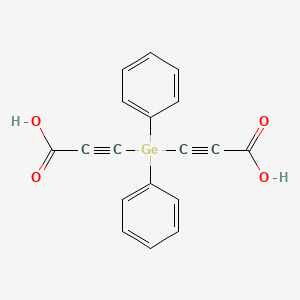
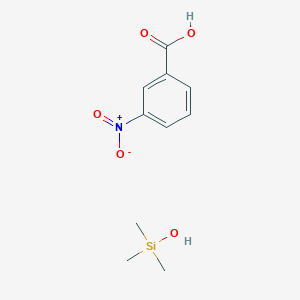
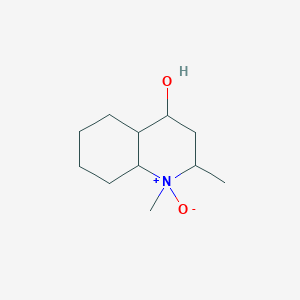

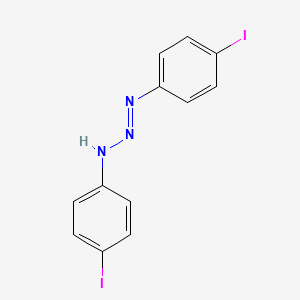
![1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B14515145.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione](/img/structure/B14515152.png)
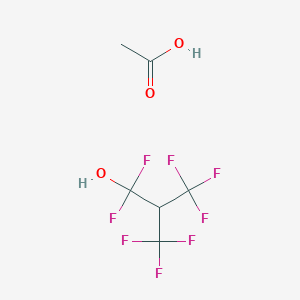
![2-[(4-Methoxyphenyl)sulfanyl]oxirane](/img/structure/B14515174.png)

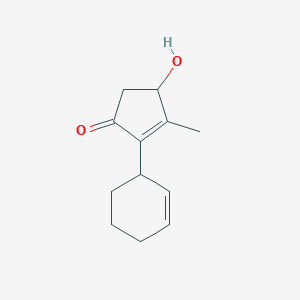
![Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14515193.png)
![4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide](/img/structure/B14515208.png)
![3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14515219.png)
